![molecular formula C16H16N4O2S B2390534 6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide CAS No. 1903303-74-1](/img/structure/B2390534.png)

6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

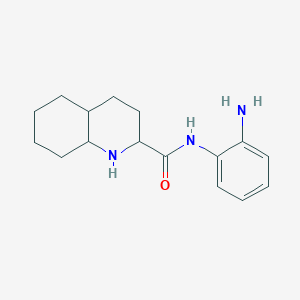

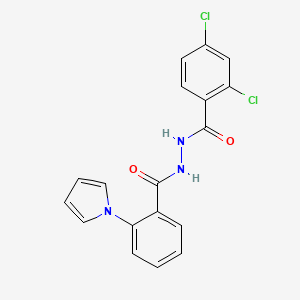

The compound “6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide” is a complex organic molecule that contains several functional groups, including a thieno[2,3-d]pyrimidin-4-one moiety . This type of structure is found in various bioactive compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and includes a thieno[2,3-d]pyrimidin-4-one core, which is a bicyclic system containing a thiophene ring fused with a pyrimidinone ring . The compound also contains two methyl groups and an ethyl group attached to a nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature . The exact properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

One study focused on the synthesis of a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which share a similar pyrimidinyl structure to the compound . These derivatives showed antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).

Metabolism and Biological Activity

Another research aspect involves the metabolism and biological activity of nicotinamide and its derivatives. A study investigating the correlation between niacin equivalent intake and urinary excretion of its metabolites in humans consuming self-selected foods provides insights into the metabolism of nicotinamide derivatives, which is relevant for understanding the biological activities of these compounds (Shibata & Matsuo, 1989).

Antiproliferative Activity

Research on thieno[3,2-d]pyrimidin derivatives, similar in structure to the compound , has demonstrated promising anticancer activity. For example, a synthesized compound showed marked inhibition against the proliferation of various human cancer cell lines, indicating potential applications in cancer research (Huang et al., 2020).

Antiprotozoal Activity

A study on the antiprotozoal activity of aza-analogues of furamidine, including pyrazolo[3,4-d]pyrimidin-4(5H)-ones, has shown significant activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, suggesting these compounds could be effective in treating diseases caused by these pathogens (Ismail et al., 2003).

Corrosion Inhibition

Nicotinamide derivatives have also been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solution, highlighting a potential application in protecting metals from corrosion (Chakravarthy, Mohana, & Kumar, 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-methyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-10-3-4-12(9-18-10)14(21)17-6-7-20-11(2)19-15-13(16(20)22)5-8-23-15/h3-5,8-9H,6-7H2,1-2H3,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJCLXAPDJECPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2390451.png)

![N-(4-chlorophenethyl)-3-(1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2390453.png)

![3-(2-chloro-6-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2390456.png)

![5-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2390459.png)

![5,6-Dimethyl-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2390465.png)

![3-butyl-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2390469.png)